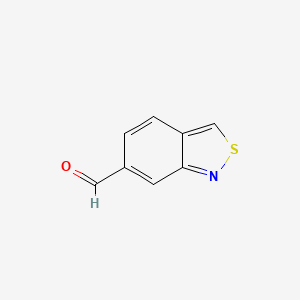

2,1-Benzisothiazole-6-carboxaldehyde

Description

2,1-Benzisothiazole-6-carboxaldehyde is a heterocyclic aromatic compound featuring a benzene ring fused to an isothiazole moiety (a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 2, respectively). The carboxaldehyde functional group at position 6 introduces reactivity, making the compound a valuable intermediate in organic synthesis, particularly for constructing pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name |

2,1-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKKKNVTVASVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSN=C2C=C1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazole-6-carboxaldehyde typically involves the formylation of 2,1-benzisothiazole. One common method is the Vilsmeier-Haack reaction, where 2,1-benzisothiazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 6th position .

Industrial Production Methods: Industrial production of 2,1-Benzisothiazole-6-carboxaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisothiazole-6-carboxaldehyde undergoes various chemical reactions, including:

Nucleophilic Addition: The aldehyde group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.

Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazones, which may have potential biological activities.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the aldehyde group to a carboxylic acid.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the aldehyde group to a primary alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Major Products Formed:

Hydrazones: Formed from condensation with hydrazines.

Alcohols: Formed from reduction of the aldehyde group.

Carboxylic Acids: Formed from oxidation of the aldehyde group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

2,1-Benzisothiazole-6-carboxaldehyde exhibits notable antimicrobial and antifungal activities. Research indicates that derivatives of this compound can be developed into new antibiotics and antifungal agents. For instance, studies have shown that modifications to the benzisothiazole structure can enhance efficacy against various pathogens, making it a promising candidate for drug development.

Cancer Research

Compounds derived from 2,1-benzisothiazole have been investigated for their potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways .

Neuroprotective Effects

Recent studies have suggested that benzisothiazole derivatives may offer neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds are believed to exert their effects by reducing oxidative stress and inflammation in neural tissues .

Materials Science

Dyes and Pigments

The unique structure of 2,1-benzisothiazole-6-carboxaldehyde allows it to be utilized in the synthesis of dyes and pigments. Its derivatives are employed in the production of colorants used in textiles and plastics due to their stability and vibrant colors. The thiazole ring contributes to the electronic properties that make these compounds effective as dyes .

Nonlinear Optical Materials

The compound is also being explored for its applications in nonlinear optics (NLO). The thiazole moiety can enhance the nonlinear optical properties of materials, making them suitable for applications in photonics and optoelectronics .

Agricultural Chemistry

Pesticidal Activity

Research has indicated that 2,1-benzisothiazole-6-carboxaldehyde exhibits pesticidal properties. It has been tested against various pests and pathogens affecting crops, showing effectiveness as a biopesticide. The compound's ability to interfere with the biological processes of pests makes it a candidate for developing environmentally friendly pest control solutions .

Plant Growth Regulators

Some studies suggest that derivatives of benzisothiazole can act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. This application could lead to improved crop yields and sustainability in agriculture.

Case Studies

Mechanism of Action

The mechanism of action of 2,1-Benzisothiazole-6-carboxaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2,1-Benzisothiazole-6-carboxaldehyde, we compare it with three key analogs: 1,2-Benzisothiazole , Benzisoxazole-6-carboxaldehyde , and Benzo[d]thiazole-6-carboxaldehyde . These compounds share core aromatic heterocycles but differ in substituents, heteroatom positions, and functional groups, leading to distinct chemical and biological properties.

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

Heteroatom Influence :

- The sulfur atom in 2,1-Benzisothiazole-6-carboxaldehyde is more electron-withdrawing than oxygen in benzisoxazole analogs, altering the electron density of the aromatic ring. This increases the electrophilicity of the carboxaldehyde group, enhancing its reactivity in nucleophilic additions (e.g., forming hydrazones or Schiff bases) .

- In contrast, Benzo[d]thiazole-6-carboxaldehyde (with nitrogen at position 3) exhibits reduced conjugation between the thiazole ring and the aldehyde group compared to 2,1-benzisothiazole derivatives .

Functional Group Reactivity :

- The carboxaldehyde group in 2,1-Benzisothiazole-6-carboxaldehyde is analogous to that in benzisoxazole-6-carboxaldehyde but may exhibit different stability due to sulfur’s polarizability. For example, IR spectra of related compounds show strong absorption bands for C=O (~1605 cm⁻¹) and S=O (~1330–1160 cm⁻¹), indicating distinct electronic environments .

Physical Properties and Stability

- Melting Points and Solubility: While specific data for 2,1-Benzisothiazole-6-carboxaldehyde are unavailable, analogs like 6-chloro-7-cyano-1,4,2-benzodithiazine derivatives exhibit high melting points (314–315°C decomposition), attributed to strong intermolecular interactions from sulfone groups . The target compound likely has lower thermal stability due to the absence of such groups. Benzisoxazole derivatives are generally more polar and water-soluble than benzisothiazoles, owing to oxygen’s electronegativity .

Key Research Findings and Limitations

Recent Advances :

- Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate () highlights the versatility of carboxalate esters in drug synthesis, suggesting that 2,1-Benzisothiazole-6-carboxaldehyde could be similarly functionalized .

- Benzo[d]thiazole-6-carboxaldehyde’s use in sulfonyl chloride derivatives () underscores sulfur’s utility in creating reactive intermediates .

- Data Gaps: Direct spectroscopic or thermodynamic data for 2,1-Benzisothiazole-6-carboxaldehyde are absent in the provided evidence, necessitating extrapolation from analogs. Safety and handling guidelines (e.g., those for 2-Amino-1,3-benzothiazole-6-carbaldehyde in ) suggest similar precautions for the target compound, but specific hazards remain unconfirmed .

Q & A

Q. How can researchers verify the structural integrity of 2,1-Benzisothiazole-6-carboxaldehyde during synthesis?

- Methodological Answer : Structural characterization should combine spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy to confirm the aldehyde functional group (C=O stretch ~1700 cm) and the benzisothiazole ring system. High-resolution mass spectrometry (HRMS) can validate the molecular formula. For stability assessment, monitor decomposition under varying pH and temperature using HPLC or TLC .

Q. What safety protocols are critical when handling 2,1-Benzisothiazole-6-carboxaldehyde in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines: use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes. Avoid incompatible reagents (e.g., strong oxidizers) due to the aldehyde’s reactivity .

Q. What analytical methods are suitable for quantifying impurities in synthesized 2,1-Benzisothiazole-6-carboxaldehyde?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Gradient elution (water:acetonitrile with 0.1% formic acid) resolves polar impurities. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Validate methods per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 2,1-Benzisothiazole-6-carboxaldehyde while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst loading (e.g., Pd/C), temperature (80–120°C), and solvent polarity (DMF vs. THF). Monitor reaction progress via in-situ FTIR to detect intermediates. For byproduct suppression, introduce scavengers (e.g., molecular sieves for water removal) and optimize stoichiometry using kinetic modeling .

Q. What strategies address contradictions in reported biological activities of benzisothiazole derivatives?

- Methodological Answer : Conduct a meta-analysis using the I² statistic to quantify heterogeneity across studies. Stratify data by assay type (e.g., IC vs. EC) and cell lines. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Adjust for publication bias using funnel plots and Egger’s test .

Q. How to design experiments probing the reactivity of the aldehyde group in 2,1-Benzisothiazole-6-carboxaldehyde under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS). Track aldehyde oxidation or Schiff base formation via UV-Vis spectroscopy (λ = 280–320 nm). Use LC-MS to identify adducts with nucleophiles (e.g., lysine residues). Compare stability in aerobic vs. anaerobic environments .

Q. What computational approaches predict the pharmacokinetic properties of 2,1-Benzisothiazole-6-carboxaldehyde derivatives?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes. Use QSAR models to predict logP, solubility, and BBB permeability. Validate with in vitro assays: Caco-2 cells for absorption and hepatocyte microsomes for metabolic stability .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile discrepancies in reported cytotoxicity data for benzisothiazole analogs?

- Methodological Answer : Re-analyze raw data using standardized metrics (e.g., % viability normalized to controls). Check for batch effects in compound purity (HPLC >98%) and cell culture conditions (e.g., serum concentration). Perform synergy/antagonism analysis via Chou-Talalay plots if combinatorial effects are suspected .

Q. What experimental controls are essential when studying the electrophilic reactivity of 2,1-Benzisothiazole-6-carboxaldehyde?

- Methodological Answer : Include aldehyde-free controls (e.g., reduced to alcohol via NaBH) to isolate reactivity contributions. Use competitive inhibitors (e.g., glutathione) to confirm specificity. Validate reaction quenching efficiency (e.g., hydroxylamine for Schiff base termination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.